molecular formula C12H9N3O B3049231 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 198893-71-9

5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B3049231
Key on ui cas rn: 198893-71-9
M. Wt: 211.22 g/mol
InChI Key: UNYFQKGWGIABDA-UHFFFAOYSA-N
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Patent
US05958957

Procedure details

To a stirred solution of naphthalene-2-carboxylic acid hydrazide (0.6 g, 3.22 mmol, prepared as described in example 1) in dioxane (20 ml) was added a solution of sodium hydrogen carbonate (0.27 g, 3.22 mmol) in water (15 ml) and the resulting mixture was stirred for 5 min. To the reaction mixture was added cyanogen bromide (0.35 g, 3.3 mmol) and the mixture was stirred for 3 h at room temperature. The precipitate was filtered off and washed with diethyl ether (2×15 ml) and dried in vacuo at 50° C. affording 0.4 g of crude product which was suspended in absolute ethanol (15 ml) and stirred at reflux temperature for 0.5 h. The cooled suspension was filtered and the filter cake was dried in vacuo at 50° C. affording 130 mg (20%) of the title compound as a solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([NH:13][NH2:14])=[O:12].C(=O)([O-])O.[Na+].[N:20]#[C:21]Br>O1CCOCC1.O.C(O)C>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[O:12][C:21]([NH2:20])=[N:14][N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)NN
Name
Quantity
0.27 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.35 g
Type
reactant
Smiles
N#CBr
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 h at room temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with diethyl ether (2×15 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.
CUSTOM
Type
CUSTOM
Details
affording 0.4 g of crude product which
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The cooled suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filter cake was dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C1=NN=C(O1)N
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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